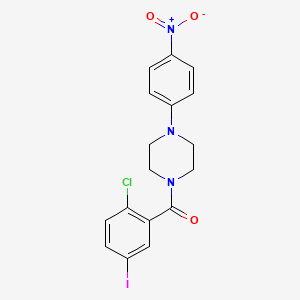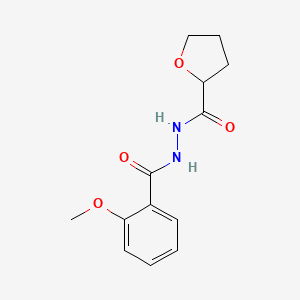![molecular formula C19H13ClN2O5 B5039081 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzamide](/img/structure/B5039081.png)
4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as "CB-30872" and is a member of the phenoxybenzamide family of compounds. CB-30872 is a potent inhibitor of the protein kinase CK2, which is involved in a wide range of cellular processes, including cell growth, proliferation, and survival.
Mechanism of Action
CB-30872 exerts its effects by inhibiting the activity of CK2, which is a serine/threonine protein kinase that plays a key role in cell growth, proliferation, and survival. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis and inhibit tumor growth.
Biochemical and Physiological Effects:
CB-30872 has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer properties, CB-30872 has also been shown to inhibit the growth of bacteria and viruses, making it a potential candidate for the development of new antibiotics and antiviral agents. CB-30872 has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of CB-30872 is its potency and specificity for CK2 inhibition. This makes it a valuable tool for studying the role of CK2 in various cellular processes and diseases. However, one of the limitations of CB-30872 is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Future Directions
There are several potential future directions for research on CB-30872. One area of interest is the development of new cancer therapies based on CK2 inhibition. Another potential direction is the development of new antibiotics and antiviral agents based on CB-30872's ability to inhibit bacterial and viral growth. Additionally, further studies are needed to fully understand the biochemical and physiological effects of CB-30872 and its potential applications in the treatment of inflammatory diseases.
Synthesis Methods
The synthesis of CB-30872 is a complex process that involves several steps. The first step involves the reaction of 3-chlorophenol with 3-nitrophenol in the presence of an acid catalyst to form 3-(3-chlorophenoxy)-5-nitrophenol. This intermediate is then reacted with 4-aminobenzamide in the presence of a reducing agent to form CB-30872.
Scientific Research Applications
CB-30872 has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is cancer research, where CK2 has been identified as a potential therapeutic target. CB-30872 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.
properties
IUPAC Name |
4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O5/c20-13-2-1-3-16(8-13)27-18-10-14(22(24)25)9-17(11-18)26-15-6-4-12(5-7-15)19(21)23/h1-11H,(H2,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFKRMMXJGEGTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=CC(=CC(=C2)OC3=CC=C(C=C3)C(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-(4-benzoyl-1-piperazinyl)-2-fluoro-4-nitrophenyl]morpholine](/img/structure/B5039011.png)
![11-(3-methoxyphenyl)-3,3-dimethyl-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5039023.png)
![N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B5039031.png)
![2-[2-(2-methylbenzoyl)hydrazino]-N-(3-methylphenyl)-2-oxoacetamide](/img/structure/B5039037.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-methylcyclopentanamine](/img/structure/B5039044.png)
![2-[acetyl(ethyl)amino]benzoic acid](/img/structure/B5039050.png)
![2-(3,4-dimethylphenyl)-2-oxoethyl 4-[(4'-nitro-4-biphenylyl)amino]-4-oxobutanoate](/img/structure/B5039058.png)
![7-(3-chloro-4-fluorophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5039066.png)
![N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B5039083.png)

![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-1-methylcyclohexanecarboxamide](/img/structure/B5039099.png)

![10-bromo-3-(butylthio)-6-(5-methyl-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5039113.png)
![4-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5039126.png)